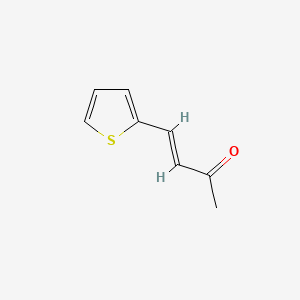

4-(2-Thiényl)but-3-én-2-one

Vue d'ensemble

Description

The compound 4-(2-Thienyl)but-3-EN-2-one is a molecule that features a thiophene ring, a common structural motif in organic chemistry known for its aromaticity and electronic properties. Thiophene derivatives are often explored for their potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of thieno[3,2-c]pyran-4-one based small molecules, which are structurally related to 4-(2-Thienyl)but-3-EN-2-one, involves a multi-step sequence. This sequence includes the Gewald reaction, which is a method for constructing thiophene rings, followed by a series of reactions such as Sandmeyer type iodination, Sonogashira type coupling, iodocyclization, and Pd-mediated C-C bond-forming reactions. These steps culminate in the formation of the thieno[3,2-c]pyran-4-one framework with functionalization at specific positions .

Molecular Structure Analysis

The molecular structure of thieno[3,2-c]pyran-4-one derivatives has been elucidated through crystal structure analysis. This analysis provides insights into the hydrogen bonding patterns and molecular arrangement within the molecule, which are crucial for understanding the compound's interactions and stability .

Chemical Reactions Analysis

The chemical behavior of 4-(2-Thienyl)but-3-EN-2-one derivatives can be inferred from related compounds. For instance, the tautomeric system of 3-hydroxy-2-(2-thienylcarbonyl)cyclohex-2-en-1-one has been studied using NMR spectroscopy, revealing the presence of an endocyclic enol tautomer as the major isomer. At lower temperatures, additional enol isomers were detected, indicating the dynamic nature of these molecules and their ability to exist in multiple forms .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(2-Thienyl)but-3-EN-2-one and its derivatives are influenced by the thiophene moiety and the enone structure. The NMR and computational studies provide insights into the tautomerism and conformational preferences of these compounds. Syntheses of related molecules, such as 3-methoxy-2-(2-thienylcarbonyl)cyclohex-2-en-1-one and 2-benzoyl-3-hydroxycyclohex-2-en-1-one, help to analyze the impact of the thienyl group rotation and structural differences with symmetrical substituents .

Applications De Recherche Scientifique

Recherche en protéomique

Le composé “4-(2-Thiényl)but-3-én-2-one” est utilisé dans la recherche en protéomique . La protéomique est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce domaine est essentiel à la compréhension de nombreux processus biologiques.

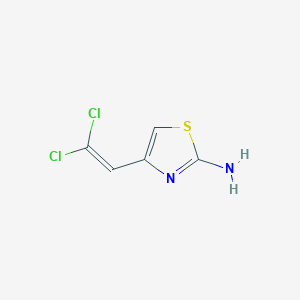

Recherche sur les antioxydants

Les dérivés du thiazole, qui comprennent “this compound”, ont été trouvés pour agir comme des antioxydants . Les antioxydants sont des substances qui peuvent prévenir ou ralentir les dommages aux cellules causés par les radicaux libres, des molécules instables que le corps produit en réaction aux pressions environnementales et autres.

Recherche anti-inflammatoire

Les dérivés du thiazole ont également été trouvés pour avoir des propriétés anti-inflammatoires . Les substances anti-inflammatoires réduisent l'inflammation et l'enflure.

Recherche antimicrobienne

Les dérivés du thiazole ont été trouvés pour avoir des propriétés antimicrobiennes . Les substances antimicrobiennes inhibent la croissance des micro-organismes.

Recherche antifongique

Les dérivés du thiazole ont été trouvés pour avoir des propriétés antifongiques . Les substances antifongiques empêchent la croissance des champignons.

Recherche antivirale

Les dérivés du thiazole ont été trouvés pour avoir des propriétés antivirales . Les substances antivirales inhibent la production de virus.

Recherche antitumorale et cytotoxique

Les dérivés du thiazole ont été trouvés pour avoir des propriétés antitumorales et cytotoxiques . Les substances antitumorales inhibent la croissance des tumeurs, et les substances cytotoxiques sont toxiques pour les cellules.

Recherche neuroprotectrice

Les dérivés du thiazole ont été trouvés pour avoir des propriétés neuroprotectrices . Les substances neuroprotectrices protègent les cellules nerveuses contre les dommages, la dégénérescence ou l'altération de la fonction.

Safety and Hazards

Propriétés

IUPAC Name |

(E)-4-thiophen-2-ylbut-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8OS/c1-7(9)4-5-8-3-2-6-10-8/h2-6H,1H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIMALVIHZVKKPE-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

874-83-9 | |

| Record name | 4-(thiophen-2-yl)but-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 4-(2-thienyl)but-3-en-2-one derivatives and their significance?

A: 4-(2-Thienyl)but-3-en-2-one derivatives are characterized by a but-3-en-2-one backbone with a 2-thienyl group attached to the 4th carbon. This structure allows for the formation of stable metal chelates through the oxygen and sulfur atoms present in the molecule. [, ] This chelation behavior is crucial for their applications in various fields. For instance, the presence of both sulfur and oxygen as donor atoms in monothio-β-diketones like 1,1,1-trifluoro-4-mercapto-4-(2-thienyl)but-3-en-2-one (TTMBH) allows the formation of diverse metal complexes with varying geometries and properties. [, ]

Q2: How does the introduction of fluorine atoms influence the properties of 4-(2-thienyl)but-3-en-2-one derivatives?

A: Fluorinated derivatives, like TTMBH, exhibit interesting properties compared to their non-fluorinated counterparts. The strong electron-withdrawing nature of the trifluoromethyl group influences the electron density distribution within the molecule. [, ] This effect impacts the acidity of the compound and, consequently, its ability to form metal chelates. Research shows that fluorinated monothio-β-diketones tend to have lower pKa values compared to their oxygen analogs, indicating stronger acidity. [] This characteristic significantly influences their coordination chemistry and potential applications.

Q3: What are the potential applications of metal complexes derived from 4-(2-thienyl)but-3-en-2-one derivatives?

A: Metal complexes of these compounds, particularly with transition metals, have been investigated for various applications. For instance, the unique properties of nickel(II) and copper(II) complexes with monothio-β-diketones like 3-mercapto-1,3-diphenylprop-2-en-1-one suggest potential uses in catalysis and materials science. [] Furthermore, the ability of these ligands to form complexes with a wide range of metal ions, including palladium(II), platinum(II), zinc(II), and cadmium(II), opens up possibilities for developing novel materials with tailored properties. []

Q4: Are there any studies on the chromatographic behavior of 4-(2-thienyl)but-3-en-2-one derivatives and their metal complexes?

A: Yes, thin-layer chromatography has been successfully employed to separate nickel, zinc, and cobalt complexes of various fluorinated monothio-β-diketones, including 1,1-difluoro-4-mercapto-4-(2′-thienyl)but-3-en-2-one and 1,1,1-trifluoro-4-mercapto-4-(2′-thienyl)but-3-en-2-one. [] This separation technique is valuable for analyzing and purifying these complexes, which is essential for studying their properties and potential applications.

Q5: What synthetic routes are commonly employed to access 4-(2-thienyl)but-3-en-2-one derivatives?

A: One common approach involves the reaction of 2-acetylthiophene with substituted benzaldehydes to yield chalcones. These chalcones can then undergo cyclocondensation with ethyl acetoacetate in the presence of a base catalyst, such as sodium hydroxide, to afford the desired 4-(2-thienyl)cyclohex-3-en-2-one-1-carboxylate derivatives. [] This synthetic strategy provides access to a diverse library of compounds by varying the substituents on the starting benzaldehydes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Oxo-4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]butanoic acid](/img/structure/B1298966.png)

![2-[(4-Fluorophenyl)amino]-2-methylpropanenitrile](/img/structure/B1298978.png)

![[5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B1298980.png)

![4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B1298998.png)